molecular formula C14H13N3O2S B2837948 N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide CAS No. 1421504-61-1

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B2837948
CAS No.: 1421504-61-1
M. Wt: 287.34
InChI Key: PEAMIAHNCZVROL-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound is a heterocyclic hybrid molecule combining furan, imidazole, and thiophene moieties. The imidazole core is substituted at the 4-position with a furan-2-yl group and at the 2-position with an ethyl linker bearing a thiophene-3-carboxamide group.

For example, similar imidazole-triazole hybrids were synthesized via cyclization reactions using KOtBu as a base and THF as solvent .

Properties

IUPAC Name

N-[2-[5-(furan-2-yl)-1H-imidazol-2-yl]ethyl]thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-14(10-4-7-20-9-10)15-5-3-13-16-8-11(17-13)12-2-1-6-19-12/h1-2,4,6-9H,3,5H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAMIAHNCZVROL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CN=C(N2)CCNC(=O)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting with a suitable precursor, such as 2-furylamine, the imidazole ring can be formed through a cyclization reaction with glyoxal and ammonium acetate under reflux conditions.

    Alkylation: The imidazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate.

    Coupling with Thiophene-3-carboxylic Acid: The final step involves coupling the alkylated imidazole with thiophene-3-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings in N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carboxamide group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, facilitated by reagents such as bromine or chlorinating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Bromine in acetic acid or chlorinating agents in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced forms of the carboxamide group, potentially leading to amines.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.

    Material Science: Its heterocyclic structure makes it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound’s ability to intercalate with DNA or interact with cell membranes can lead to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis of N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide and related heterocyclic derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula (Calculated) Key Functional Groups Synthesis Method (Base/Solvent) Reported Bioactivity
Target Compound: N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide C₁₄H₁₄N₃O₂S (Theoretical) Furan, imidazole, thiophene carboxamide Likely amidine coupling with NCS Hypothesized antimicrobial/antitumor (unverified)
2-(Thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazole C₁₂H₈N₄S Thiophene, benzimidazole, triazole KOtBu/THF, NCS-mediated cyclization Not specified
1,3,4-Thiadiazole derivatives Variable (e.g., C₁₀H₈Cl₃N₃OS) Thiadiazole, carboxamide Cyclization with iodine/TEA in DMF Antimicrobial, antitumor

Key Observations :

Structural Complexity :

  • The target compound’s furan-imidazole-thiophene triad distinguishes it from simpler heterocycles like 1,3,4-thiadiazoles, which lack fused aromatic systems but exhibit strong bioactivity .
  • Compared to the benzimidazole-triazole hybrid in , the target compound’s ethyl-thiophene carboxamide side chain may enhance solubility and binding affinity in biological systems.

Synthetic Challenges :

  • The use of NCS in THF (as in ) is critical for introducing halogen atoms or facilitating cyclization, but the target compound’s synthesis may require additional steps for carboxamide formation.
  • Thiadiazole derivatives () employ iodine-mediated cyclization in DMF, a harsher condition compared to the KOtBu/THF system used for imidazole-triazoles .

Bioactivity Potential: While 1,3,4-thiadiazoles show antimicrobial and antitumor activity (e.g., inhibition of bacterial growth or cancer cell lines) , the target compound’s imidazole-furan core could target different pathways, such as kinase inhibition or DNA intercalation.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing N-(2-(4-(furan-2-yl)-1H-imidazol-2-yl)ethyl)thiophene-3-carboxamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling Reactions : Formation of the imidazole-thiophene backbone via nucleophilic substitution or condensation reactions (e.g., using furan-2-yl imidazole precursors and thiophene-3-carboxamide derivatives) .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF, dioxane) and bases (e.g., cesium carbonate) are critical for improving reaction efficiency .
  • Temperature Control : Reactions often require reflux conditions (80–120°C) to achieve high yields .

Q. How should researchers characterize the compound to confirm its structural integrity?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., furan protons at δ 6.3–7.1 ppm, imidazole protons at δ 7.5–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₇H₁₆N₃O₂S: 334.09 g/mol) .
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2A/2B irritant) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (specific target organ toxicity, respiratory system) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Methodological Answer:

  • Structural Modifications : Introduce substituents (e.g., halogens, methyl groups) to the furan or thiophene rings to assess impact on binding affinity .
  • In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
  • Biological Assays : Test modified analogs in enzyme inhibition assays (e.g., IC₅₀ determination) to correlate structural changes with activity .

Q. What experimental approaches can elucidate the compound’s mechanism of action?

Methodological Answer:

  • Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled ligands) to identify receptor targets .
  • Cellular Pathways : Western blotting or ELISA to measure downstream signaling proteins (e.g., phosphorylated ERK in cancer cells) .
  • Metabolic Profiling : LC-MS/MS to track metabolite formation in hepatic microsomes .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME Prediction : Tools like SwissADME to estimate bioavailability, LogP, and blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability over time (e.g., using GROMACS) .
  • Toxicity Prediction : QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks .

Q. What methodologies are recommended for evaluating its biological activity in vitro?

Methodological Answer:

  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria .
  • Anticancer Assays : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
  • Enzyme Inhibition : Kinetic assays (e.g., fluorescence-based) to measure inhibition constants (Kᵢ) .

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